2-methyl-1-(4-methylpiperazin-1-yl)-3-(methylsulfanyl)propan-1-one
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Overview
Description
2-methyl-1-(4-methylpiperazin-1-yl)-3-(methylsulfanyl)propan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring, a methylsulfanyl group, and a propanone backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(4-methylpiperazin-1-yl)-3-(methylsulfanyl)propan-1-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable alkylating agent under controlled conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with an appropriate alkyl halide.
Formation of the Propanone Backbone: The final step involves the formation of the propanone backbone through a condensation reaction between the piperazine derivative and a suitable ketone precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(4-methylpiperazin-1-yl)-3-(methylsulfanyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted piperazine and methylsulfanyl derivatives
Scientific Research Applications
2-methyl-1-(4-methylpiperazin-1-yl)-3-(methylsulfanyl)propan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methyl-1-(4-methylpiperazin-1-yl)-3-(methylsulfanyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Cellular Metabolism: Affecting metabolic pathways to induce changes in cell function and viability.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methylpiperazin-1-yl)-3-(methylsulfanyl)propan-1-one
- 2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one
- 3-(methylsulfanyl)-1-(4-methylpiperazin-1-yl)propan-1-one
Uniqueness
2-methyl-1-(4-methylpiperazin-1-yl)-3-(methylsulfanyl)propan-1-one is unique due to the presence of both the methylsulfanyl group and the piperazine ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and makes it a valuable compound in various fields of research.
Properties
CAS No. |
1692118-40-3 |
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Molecular Formula |
C10H20N2OS |
Molecular Weight |
216.35 g/mol |
IUPAC Name |
2-methyl-1-(4-methylpiperazin-1-yl)-3-methylsulfanylpropan-1-one |
InChI |
InChI=1S/C10H20N2OS/c1-9(8-14-3)10(13)12-6-4-11(2)5-7-12/h9H,4-8H2,1-3H3 |
InChI Key |
IIUWPGZIQGBIOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSC)C(=O)N1CCN(CC1)C |
Purity |
0 |
Origin of Product |
United States |
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